



# Application Note: High-Resolution Mass Spectrometry for Aflatoxicol Metabolite Identification

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Compound of Interest		
Compound Name:	Aflatoxicol	
Cat. No.:	B190519	Get Quote

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#### Introduction

Aflatoxins, potent mycotoxins produced by Aspergillus species, are a significant concern for food safety and public health. Aflatoxin B1 (AFB1), the most toxic of the group, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. One such key metabolite is **Aflatoxicol** (AFL), a product of cytoplasmic reductase enzymes. The biotransformation of AFB1 to AFL is a critical step in its toxicokinetics, as this reaction is reversible and can serve as a reservoir for the parent toxin.[1] Accurate identification and quantification of **Aflatoxicol** and other metabolites are crucial for understanding aflatoxin exposure, metabolism, and toxicity. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers the sensitivity and specificity required for the unambiguous identification and quantification of these metabolites in complex biological matrices.[2][3] This application note provides detailed protocols for the analysis of **Aflatoxicol** and other aflatoxin metabolites using LC-HRMS.

# **Experimental Protocols Sample Preparation from Biological Matrices**

The choice of sample preparation protocol is critical and depends on the specific biological matrix. The following are optimized procedures for common matrices.[4][5]



#### a) Liver and Muscle Tissue:

- Homogenize 1 gram of tissue with 5 mL of acetonitrile containing 1% formic acid.
- Add QuEChERS salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- For liver tissue, an additional cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Oasis® Ostro) may be necessary to remove phospholipids.
- Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 500  $\mu$ L of the initial mobile phase.

#### b) Plasma and Eggs:

- To 1 mL of plasma or homogenized egg, add 3 mL of acetonitrile containing 1% formic acid.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Pass the supernatant through a cleanup cartridge (e.g., Oasis® Ostro) to remove matrix components.
- Evaporate the eluate to dryness and reconstitute in 500 μL of the initial mobile phase.

#### c) Milk and Ruminal Fluid:

- To 5 mL of milk or ruminal fluid, add 10 mL of acetonitrile containing 1% formic acid.
- Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.
- Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis® PRiME HLB) for cleanup.
- Wash the cartridge with water and elute the analytes with methanol.



- Evaporate the eluate to dryness and reconstitute in 500 μL of the initial mobile phase.
- d) Urine:
- Centrifuge the urine sample to remove any particulate matter.
- For cleanup and concentration, use an immunoaffinity column (IAC) specific for aflatoxins.
- Pass the urine sample through the IAC.
- Wash the column with water to remove unbound matrix components.
- Elute the aflatoxins and their metabolites with methanol.
- Evaporate the eluate and reconstitute in the initial mobile phase.

# **UHPLC-HRMS Analysis**

The following are typical UHPLC and HRMS parameters for the analysis of **Aflatoxicol** and other aflatoxin metabolites.

a) UHPLC Conditions:



Parameter	Value	
LC System	Thermo Scientific™ Vanquish™ Flex UHPLC System or equivalent	
Column	Thermo Scientific™ Hypersil GOLD aQ, 100 × 2.1 mm, 1.9 μm or equivalent	
Mobile Phase A	Water with 5 mM ammonium formate and 0.1% formic acid	
Mobile Phase B	Methanol with 5 mM ammonium formate and 0.1% formic acid	
Gradient	Start at 10% B, increase to 80% B in 2.5 min, increase to 100% B in 0.5 min, hold for 2 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min.	
Flow Rate	0.3 mL/min	
Injection Volume	2-5 μL	
Column Temperature	40 °C	

b) High-Resolution Mass Spectrometry Conditions:



Parameter	Value	
Mass Spectrometer	Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or equivalent Q-TOF system	
Ionization Mode	Heated Electrospray Ionization (HESI), positive and negative polarity switching	
Full Scan Resolution	60,000	
Scan Range	m/z 100-1000	
Data Acquisition	Full scan followed by data-dependent MS/MS (dd-MS²) or data-independent acquisition (DIA)	
Collision Energy	Stepped normalized collision energy (NCE) 20, 30, 40	
Fragment Ions	For Aflatoxicol (AFL), key fragment ions should be monitored for confirmation.	

# **Data Presentation**

The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the detected analytes. The following table summarizes the key mass spectrometric data for **Aflatoxicol** and its parent compound, Aflatoxin B1.

Compound	Formula	Monoisotopic Mass (Da)	[M+H]+ (m/z)	Key Fragment Ions (m/z)
Aflatoxin B1	C17H12O6	312.0634	313.0707	285.0757, 269.0444, 241.0495
Aflatoxicol (AFL)	C17H14O6	314.0790	315.0863	297.0757, 269.0444, 243.0651



The following table presents typical limits of detection (LOD) and quantification (LOQ) for aflatoxins in various matrices, demonstrating the sensitivity of the LC-HRMS method.

Analyte	Matrix	LOD	LOQ
Aflatoxin B1	Urine	0.8 pg/mL	-
Aflatoxin M1	Urine	1.5 pg/mL	10.5 pg/mL
Aflatoxins	Maize	8 - 160 ng/g	-
Aflatoxins	Edible Oils	0.02 - 8.00 μg/kg	0.07 - 26.68 μg/kg

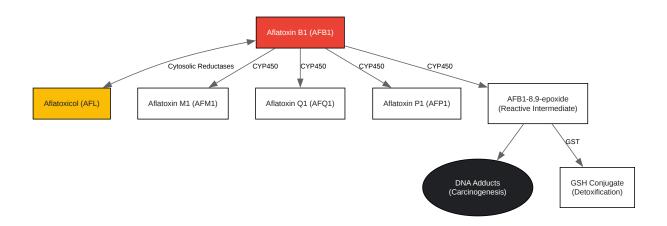
# **Mandatory Visualizations**



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Caption: Experimental workflow for **Aflatoxicol** metabolite identification.





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Caption: Biotransformation pathway of Aflatoxin B1.

# Conclusion

High-resolution mass spectrometry coupled with UHPLC is a powerful analytical tool for the identification and quantification of **Aflatoxicol** and other aflatoxin metabolites in various biological matrices. The high mass accuracy and resolving power of instruments like the Orbitrap and Q-TOF enable confident identification of metabolites, even at low concentrations. The detailed protocols and data presented in this application note provide a robust framework for researchers and scientists in the fields of toxicology, drug metabolism, and food safety to accurately assess exposure to aflatoxins and to further investigate their metabolic pathways and associated health risks.

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